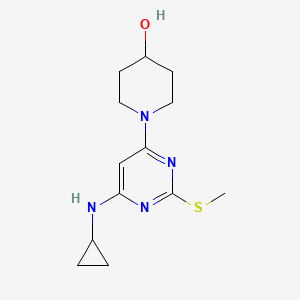

1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-[6-(cyclopropylamino)-2-methylsulfanylpyrimidin-4-yl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4OS/c1-19-13-15-11(14-9-2-3-9)8-12(16-13)17-6-4-10(18)5-7-17/h8-10,18H,2-7H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJJBWTWQCSNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)N2CCC(CC2)O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol involves multiple steps, typically starting with the formation of the pyrimidine ring. The cyclopropylamino group is introduced through nucleophilic substitution reactions, while the methylthio group is added via thiolation reactions. The final step involves the attachment of the piperidin-4-ol moiety, which can be achieved through reductive amination or other suitable coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide linkages.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed, often resulting in derivatives with modified functional groups.

Scientific Research Applications

1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors, which could lead to the discovery of new drugs or therapeutic agents.

Medicine: Research into its pharmacological properties may reveal its potential as a treatment for various diseases, particularly those involving the central nervous system or metabolic pathways.

Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may facilitate binding to active sites, while the methylthio group can modulate the compound’s electronic properties, influencing its reactivity and stability. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of pyrimidine-piperidine hybrids. Key structural analogs and their properties are compared below:

Table 1: Structural and Functional Comparison

Key Observations

Cyclopropylamino (target compound) vs. isopropylamino (): The cyclopropyl group’s strain may confer better metabolic resistance and target affinity due to restricted rotation .

Hydrogen-Bonding Capacity :

- The piperidin-4-ol moiety is conserved across analogs, suggesting its critical role in hydrogen-bond interactions with biological targets (e.g., kinases, ).

Synthetic Accessibility: Compounds with methoxy or methylthio groups () are synthesized via nucleophilic substitution, while cyclopropylamino derivatives () may require advanced coupling reagents.

Biological Relevance :

- Pyrimidine-piperidine hybrids are recurrent in kinase inhibitors (e.g., ’s Mps1-IN-3). The target compound’s methylthio group aligns with sulfonamide derivatives in , which exhibit BRAF inhibition.

Biological Activity

1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol (CAS No. 1353977-27-1) is a novel compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapy. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine moiety that includes both cyclopropylamino and methylthio groups. Its molecular formula is , and it has a molecular weight of approximately 280.39 g/mol. The presence of nitrogen and sulfur atoms in its structure suggests possible interactions with biological targets, enhancing its pharmacological potential .

Cyclin-Dependent Kinase Inhibition

Research indicates that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs) , which play a crucial role in regulating the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapy.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound disrupts tubulin polymerization, similar to other known anticancer agents, leading to impaired mitosis. Molecular docking studies suggest that the compound effectively binds to the active sites of CDKs, with binding affinity influenced by its unique structural features.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Cyclopropylamino, methylthio | CDK inhibition | Specificity towards certain CDK isoforms |

| 1-(2-Methylthio)pyrimidin-4-yl)piperidin | Methylthio only | Moderate activity | Lacks cyclopropyl group |

| 1-(6-Aminopyrimidin-4-yl)piperidin | Amino group instead of cyclopropyl | Varies by substitution | No sulfur functionality |

| 1-(6-(Cyclohexylamino)-2-thiopyrimidin-4-yl)piperidin | Cyclohexyl instead of cyclopropyl | Potentially similar activity | Different ring size affects binding |

The presence of both cyclopropyl and methylthio groups in this compound enhances its biological activity compared to similar compounds, indicating its potential as a unique candidate for further research.

In Vitro Studies

A series of experiments conducted on various cancer cell lines have shown that this compound exhibits significant cytotoxicity. For instance, studies reveal that it can inhibit cell proliferation effectively at low micromolar concentrations .

Molecular Docking Simulations

Molecular docking simulations have provided insights into how structural modifications could improve binding affinity and selectivity for specific CDK isoforms. These studies suggest that the compound's unique functional groups enhance hydrophobic interactions and hydrogen bonding with target proteins involved in cell cycle regulation .

Q & A

What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of pyrimidine-piperidine hybrids typically involves multistep reactions. A one-pot approach using acid catalysis (e.g., p-toluenesulfonic acid) can facilitate cyclization and improve efficiency . Key steps include:

- Nucleophilic substitution to introduce the cyclopropylamino group at the 6-position of the pyrimidine ring.

- Thioether formation (methylthio group at the 2-position) via alkylation or thiol-disulfide exchange.

- Piperidine ring coupling through Buchwald-Hartwig amination or nucleophilic aromatic substitution.

Reaction solvents (e.g., dichloromethane or ethanol) and temperature (40–80°C) critically affect yield. For example, polar aprotic solvents enhance nucleophilicity but may require inert atmospheres to prevent oxidation .

Which spectroscopic and analytical techniques are essential for characterizing this compound’s structure and purity?

Basic Research Question

Characterization requires:

- NMR spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropylamino protons at δ 1.2–1.8 ppm, piperidine hydroxyl at δ 4.5–5.0 ppm) .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine-pyrimidine scaffold.

- Mass spectrometry (HRMS/ESI-MS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation, though this is rare due to conformational flexibility in the piperidine ring .

Purity is assessed via HPLC (>98% purity threshold for pharmacological studies) .

How can researchers resolve contradictions in solubility data across different studies?

Advanced Research Question

Discrepancies in solubility (e.g., aqueous vs. organic solvents) often arise from:

- Substituent effects : The methylthio group enhances lipophilicity, while the hydroxyl on piperidine increases polarity. Use Hansen solubility parameters to model solvent compatibility .

- pH-dependent solubility : The piperidine hydroxyl (pKa ~10–12) ionizes in acidic buffers, improving aqueous solubility. Conduct pH-solubility profiling using UV-Vis spectroscopy .

- Polymorphism : Screen for crystalline forms via differential scanning calorimetry (DSC) and PXRD to identify stable polymorphs .

What strategies optimize the introduction of the cyclopropylamino group during synthesis?

Advanced Research Question

The cyclopropylamino group’s steric hindrance and ring strain require careful optimization:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency in Buchwald-Hartwig reactions .

- Temperature control : Maintain 60–70°C to balance reaction rate and side-product formation (e.g., ring-opening byproducts).

- Protecting groups : Use tert-butoxycarbonyl (Boc) on the piperidine hydroxyl to prevent undesired nucleophilic attacks during cyclopropane amine coupling .

How do computational methods predict this compound’s bioavailability and target interactions?

Advanced Research Question

In silico tools are critical for preclinical screening:

- ADMET prediction : Tools like SwissADME assess logP (ideally 2–3 for blood-brain barrier penetration) and CYP450 interactions .

- Molecular docking : The pyrimidine ring’s planarity and piperidine’s flexibility enable binding to kinase ATP pockets. Use AutoDock Vina with homology models of targets (e.g., PI3K or CDK inhibitors) .

- MD simulations : Analyze conformational stability in aqueous and lipid bilayers to refine bioavailability predictions .

What are the key challenges in analyzing biological activity data for this compound?

Advanced Research Question

Common pitfalls include:

- Off-target effects : The methylthio group may react with cysteine residues in non-target proteins. Validate specificity using kinome-wide profiling .

- Metabolic instability : The cyclopropylamino group is prone to oxidative metabolism. Use microsomal stability assays (human liver microsomes) to identify metabolites .

- Data normalization : Account for solvent effects (e.g., DMSO concentration) in in vitro assays to avoid false positives/negatives .

How to design SAR studies for derivatives of this compound?

Advanced Research Question

Structure-activity relationship (SAR) studies should focus on:

- Pyrimidine modifications : Replace methylthio with sulfonyl or sulfonamide groups to modulate electron-withdrawing effects .

- Piperidine substitutions : Introduce fluorine at the 4-hydroxyl position to enhance metabolic stability without steric clash .

- Cyclopropane ring expansion : Test azetidine or cyclohexylamine analogs to evaluate ring size impact on target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.